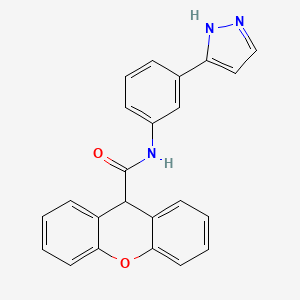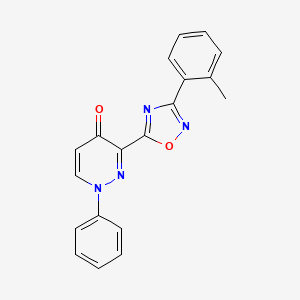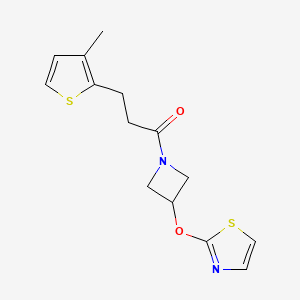![molecular formula C26H23F4N3O3 B2988116 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1024362-89-7](/img/structure/B2988116.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea” is a highly selective sigma-2 receptor ligand . It has been developed with an encouraging in vitro and in vivo pharmacological profile in rodents . The sigma-2 receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Aplicaciones Científicas De Investigación
Assessment of Cellular Proliferation in Tumors
A study by Dehdashti et al. (2013) on a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), highlights its application in evaluating tumor proliferation through PET imaging in patients with newly diagnosed malignant neoplasms. This research demonstrates the potential for similar compounds in assessing the proliferative status of solid tumors, providing a significant correlation with Ki-67, a marker of proliferation, and supporting the safe administration for PET imaging in clinical trials (Dehdashti et al., 2013).
Elucidation of Metabolic Pathways
Research on Almorexant, a related tetrahydroisoquinoline derivative, by Dingemanse et al. (2013), explored its disposition, metabolism, and elimination in humans. This study provides insight into how similar compounds are metabolized and eliminated, emphasizing the extensive metabolism and predominant route of excretion through feces. Such information is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs, including their metabolic pathways and potential metabolites (Dingemanse et al., 2013).
Parkinson's Disease Research
Investigations into the N-methylation ability for azaheterocyclic amines in Parkinson's disease (PD) by Aoyama et al. (2000) and Matsubara et al. (2002) provide an understanding of the biochemical alterations associated with PD. These studies explore the hypothesis that PD may be initiated or precipitated by endogenous toxins, with N-methylated azaheterocyclic amines such as β-carboline and tetrahydroisoquinoline being found in higher levels in parkinsonian patients. This research underscores the potential for studying similar compounds in understanding the biochemical mechanisms underlying neurodegenerative diseases and developing targeted therapies (Aoyama et al., 2000) (Matsubara et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
This compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in the regulation of intracellular calcium levels and cholesterol homeostasis . By acting on this receptor, the compound can potentially influence these biochemical pathways and their downstream effects.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also exhibits adequate, absolute oral bioavailability of 29.0% , suggesting that a significant proportion of the orally administered dose reaches systemic circulation.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it may have potential therapeutic applications in the management of pain conditions.
Direcciones Futuras
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . Therefore, this compound is a suitable lead candidate for further evaluation .
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N3O3/c1-35-23-12-16-9-10-31-22(19(16)14-24(23)36-2)11-15-3-6-18(7-4-15)32-25(34)33-21-8-5-17(27)13-20(21)26(28,29)30/h3-8,12-14H,9-11H2,1-2H3,(H2,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYLJSQVGCGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)
![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

